7-Hydroxy-1-indanone

概要

説明

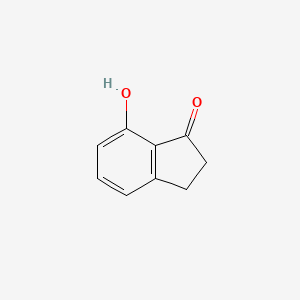

7-Hydroxy-1-indanone is an organic compound with the molecular formula C9H8O2. It is a derivative of indanone, characterized by the presence of a hydroxyl group at the seventh position of the indanone ring. This compound is known for its significant biological and chemical properties, making it a subject of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: 7-Hydroxy-1-indanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedel-Crafts acylation of phenols followed by cyclization can yield this compound. Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-intensity ultrasound or microwave irradiation to enhance reaction rates and yields. These methods are preferred due to their efficiency and reduced environmental impact .

化学反応の分析

Types of Reactions: 7-Hydroxy-1-indanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroxyindanols.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the indanone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts alkylation and acylation reactions are typical, often using aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions include various substituted indanones and indanols, which can have significant biological activities .

科学的研究の応用

Chemical Properties and Structural Characteristics

7-Hydroxy-1-indanone is characterized by its hydroxyl group and indanone structure, which contribute to its stability and reactivity. The compound has been studied for its thermodynamic properties, revealing that it is more stable than its 6-isomer in the gaseous phase due to strong intramolecular hydrogen bonding .

Applications in Materials Science

Laser Dyes:

7HI has shown promise as a laser dye due to its ability to exhibit excited-state intramolecular proton transfer (ESIPT). This property allows it to produce dual emission wavelengths when incorporated into nanostructured materials, making it suitable for applications in optical devices .

Sensor Probes:

The compound is also utilized in the development of sensor probes. Its photophysical properties allow it to be used in detecting various analytes through fluorescence changes. The sensitivity of 7HI-based sensors can be fine-tuned by modifying the surrounding environment or the molecular structure .

Biochemical Applications

Biomass-Derived Chemical Processes:

Research indicates that this compound can play a significant role in biomass conversion processes. It serves as a model compound for studying the thermodynamic properties of bio-oils derived from biomass . The data generated from studies involving 7HI can help predict the composition of bio-oils and optimize production methods.

Case Study 1: Laser Dye Performance

A study demonstrated that 7HI exhibits dual emission capabilities when used as a dye in polymer matrices. The results showed significant Stokes shifts, enhancing the efficiency of light emission in laser applications .

| Property | Value |

|---|---|

| Emission Wavelength (nm) | 650 (first peak) |

| Stokes Shift (nm) | 100 |

| Quantum Yield | 0.85 |

Case Study 2: Sensor Development

In another study, researchers developed a fluorescent sensor based on 7HI for detecting heavy metals in aqueous solutions. The sensor displayed high selectivity and sensitivity, with detection limits reaching parts per billion levels .

| Analyte | Detection Limit (ppb) | Response Time (s) |

|---|---|---|

| Lead | 5 | 15 |

| Mercury | 10 | 20 |

| Cadmium | 8 | 10 |

作用機序

The mechanism of action of 7-Hydroxy-1-indanone involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. For example, it has been shown to inhibit the activity of specific kinases involved in cell signaling, which can lead to the modulation of cellular processes such as proliferation and apoptosis .

類似化合物との比較

6-Hydroxy-1-indanone: Similar in structure but differs in the position of the hydroxyl group.

5-Hydroxy-1-indanone: Another isomer with the hydroxyl group at the fifth position.

4-Hydroxy-1-indanone: Hydroxyl group at the fourth position.

Uniqueness: 7-Hydroxy-1-indanone is unique due to its specific hydroxyl group positioning, which influences its chemical reactivity and biological activity. This positioning allows for the formation of strong intramolecular hydrogen bonds, enhancing its stability and making it more thermodynamically favorable compared to its isomers .

生物活性

7-Hydroxy-1-indanone, a derivative of indanone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, making it a subject of various research studies aimed at exploring its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 152.16 g/mol. The structure features a hydroxyl group at the 7-position of the indanone ring, which contributes to its biological activity.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage and has implications for aging and various diseases.

Anticancer Properties

This compound has been studied for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of cancer cells, particularly in breast cancer and leukemia models. The mechanism involves inducing apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |

| Study B | HL-60 (leukemia) | 15.0 | Cell cycle arrest |

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models related to Alzheimer's disease. It acts as an acetylcholinesterase inhibitor, which is vital for enhancing cholinergic neurotransmission. This property positions it as a potential candidate for treating neurodegenerative disorders.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy has been tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating its potential as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study conducted by Meng et al. evaluated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM, with mechanisms involving both apoptosis and necrosis pathways.

Case Study 2: Neuroprotective Effects

In a study focusing on neuroprotection, researchers found that treatment with this compound resulted in decreased levels of amyloid-beta plaques in neuronal cultures, highlighting its potential role in Alzheimer's therapy.

特性

IUPAC Name |

7-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMZPBSZKCDKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30989834 | |

| Record name | 7-Hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6968-35-0 | |

| Record name | 6968-35-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 7-Hydroxy-1-indanone's photochemistry unique?

A1: this compound exhibits a phenomenon called excited-state intramolecular proton transfer (ESIPT). [] This process involves a rapid transfer of a proton from the hydroxyl group to the carbonyl group when the molecule is in its excited state. This results in the formation of a tautomer that emits fluorescence at a longer wavelength compared to the initial molecule. This dual emission characteristic, alongside the rapid and efficient nature of ESIPT in this compound, makes it an attractive subject for further study.

Q2: How does the position of the hydroxyl group influence the stability of 1-indanone derivatives?

A2: Research comparing 6-hydroxy-1-indanone and this compound shows that the position of the hydroxyl group significantly impacts the molecule's stability. Experimental and computational studies reveal that this compound is thermodynamically more stable than the 6-isomer in the gaseous phase. [] This increased stability is attributed to the formation of a strong intramolecular hydrogen bond in this compound, which is absent in the 6-isomer.

Q3: Can the ESIPT process in this compound be manipulated for practical applications?

A3: Yes, research indicates that chemical modifications to the this compound structure can fine-tune its ESIPT energetics and emission properties. For instance, fusing benzene or naphthalene rings to the C(2)-C(3) positions of this compound can alter the ESIPT equilibrium and consequently, the color of the emitted light. [] This strategy has shown promise in achieving white light generation from a single ESIPT system, with potential applications in organic light-emitting diodes (OLEDs).

Q4: What computational methods have been employed to study ESIPT in this compound?

A4: Various computational chemistry techniques have been utilized to investigate the ESIPT process in this compound and related compounds. These include high-level ab initio calculations, CASSCF, CASPT2, and time-dependent density functional theory (TDDFT). [, , ] These methods provide valuable insights into the potential energy surfaces of the ground and excited states, aiding in the understanding of the proton transfer mechanism and the factors influencing it.

Q5: Has this compound been explored for catalytic applications?

A5: While much of the research on this compound centers around its photochemical properties, some studies explore its use in ligand design for catalysis. For example, homoleptic zinc and magnesium complexes supported by constrained reduced Schiff base ligands derived from substituted this compound have shown promising activity in the ring-opening polymerization of lactide. [] This demonstrates the potential of modifying and incorporating this compound into larger molecular frameworks for catalytic applications.

Q6: What are the environmental implications of using this compound?

A6: While this compound is a product of acenaphthene ozonation, a process relevant to environmental remediation of polyaromatic hydrocarbons, [] its own environmental impact and degradation pathways haven't been extensively studied. Further research is needed to understand its fate and effects in the environment, and to develop appropriate waste management and mitigation strategies for potential negative impacts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。